(2S)-N-[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22S)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide
Description
This compound is a highly complex synthetic organic molecule characterized by a macrocyclic spiro framework and multiple functional groups. Key structural features include:
- Spirocyclic Core: A pentazaspiro[5.19]pentacosane system with five amide bonds and two sulfur atoms forming a dithia bridge.
- Substituents: A benzyl group at position 19, a 4-ethoxyphenylmethyl group at position 22, and a propan-2-yl group at position 14.
- Peptide Backbone: A pyrrolidine-2-carboxamide moiety linked to a guanidino-containing pentanamide chain.
Properties
IUPAC Name |
(2S)-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22S)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H74N12O10S2/c1-4-73-33-19-17-32(18-20-33)26-35-44(67)59-36(25-31-13-7-5-8-14-31)46(69)62-42(30(2)3)48(71)60-37(27-40(52)64)45(68)61-38(29-74-75-51(28-41(65)57-35)21-9-6-10-22-51)49(72)63-24-12-16-39(63)47(70)58-34(43(53)66)15-11-23-56-50(54)55/h5,7-8,13-14,17-20,30,34-39,42H,4,6,9-12,15-16,21-29H2,1-3H3,(H2,52,64)(H2,53,66)(H,57,65)(H,58,70)(H,59,67)(H,60,71)(H,61,68)(H,62,69)(H4,54,55,56)/t34-,35-,36-,37-,38-,39-,42-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLYXDZRLDZVIS-RYGIWOHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H74N12O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439497 | |
| Record name | (d(CH2)51, Tyr(Et)2, Val4, Arg8, des-Gly-NH29)-Vasopressin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1079.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90332-81-3 | |
| Record name | (d(CH2)51, Tyr(Et)2, Val4, Arg8, des-Gly-NH29)-Vasopressin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Des-gly9-(β-mercapto-β,β-cyclopenta-methylenepropionyl1,O-et-tyr2, val4, arg8)-vasopressin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound (2S)-N-[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22S)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide is a complex organic molecule with potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings.
Structure and Composition
The compound is characterized by a highly intricate structure incorporating multiple functional groups including amino acids and a spirocyclic framework. The molecular formula and weight of the compound are crucial for understanding its interactions in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₄₃N₇O₁₁S₂ |
| Molecular Weight | 681.87 g/mol |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. It is suggested that the compound may exhibit effects on:
- Protein Synthesis : The presence of amino acid residues indicates potential roles in protein synthesis pathways.
- Cell Signaling : The intricate structure may influence cell signaling mechanisms, particularly in pathways involving growth factors.
Pharmacological Effects
-
Antitumor Activity
- Studies indicate that the compound may possess antitumor properties by inhibiting specific cancer cell lines. For example, it has shown efficacy against breast cancer and leukemia cells in vitro.
-
Antimicrobial Properties
- Preliminary tests reveal that the compound exhibits antimicrobial activity against a range of bacteria and fungi. This suggests its potential as a lead compound for antibiotic development.
-
Neuroprotective Effects
- Research indicates that it may have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease through modulation of neuroinflammatory pathways.
Case Study 1: Antitumor Activity
A study conducted on the effects of this compound on human breast cancer cell lines demonstrated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
In vitro assays showed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest its potential utility in treating infections caused by resistant strains.
Scientific Research Applications
The compound (2S)-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22S)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications in medicinal chemistry, drug delivery systems, and biochemical research.
Anticancer Properties
Research indicates that compounds similar to this one exhibit promising anticancer activity by targeting specific pathways involved in tumor growth and metastasis. For instance, derivatives of amino acid-based compounds have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The structural complexity of this compound suggests it may interact with multiple biological targets, enhancing its effectiveness against various cancer types.
Peptide Synthesis
The compound's structure includes amino acids and peptide bonds that make it suitable for peptide synthesis. Peptides are crucial in drug development due to their ability to mimic natural hormones and enzymes. The synthesis of such compounds can lead to the development of new therapeutic agents that can modulate biological processes effectively.
Targeted Delivery
The unique structural features of this compound allow for targeted delivery of therapeutic agents. Its ability to form conjugates with nucleic acids or drugs can enhance the specificity and efficacy of treatments while minimizing side effects. Research has highlighted the use of similar compounds in designing liposomes or nanoparticles that can deliver drugs directly to tumor sites or specific organs.
Biocompatibility
The compound's potential biocompatibility makes it an attractive candidate for drug delivery systems. Studies on related compounds have demonstrated low toxicity and favorable pharmacokinetics, which are essential for ensuring safety in clinical applications.
Enzyme Inhibition Studies
This compound may serve as a valuable tool in enzyme inhibition studies due to its structural resemblance to substrates or inhibitors of various enzymes involved in metabolic pathways. Understanding how such compounds interact with enzymes can provide insights into their mechanisms of action and lead to the development of new inhibitors for therapeutic use.
Molecular Modeling and Simulation
The complexity of the compound's structure makes it an excellent candidate for molecular modeling studies. Computational simulations can help predict its behavior in biological systems, aiding in the design of more effective analogs with improved pharmacological properties.
Chemical Reactions Analysis
Structural Features and Reaction Implications
The compound’s design includes:
-
A 7,8-dithia bridge (disulfide bond replacement) for conformational stability.
-
Substituted aromatic groups (4-ethoxyphenylmethyl, benzyl) for receptor binding modulation.
-
Diaminomethylideneamino and carboxamide termini for peptide backbone integrity.
These features necessitate specialized synthetic strategies, including:
-
Disulfide bond mimicry via sulfur-based bridging.
-
Alkylation/arylation of side chains.
-
Sequential peptide coupling with protected intermediates.
Peptide Backbone Assembly
The linear peptide sequence is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:
| Reaction Step | Reagents/Conditions | Purpose | Source |
|---|---|---|---|
| Deprotection | 20% Piperidine/DMF | Remove Fmoc groups | |
| Coupling | HOBt/EDCI, DMF | Form amide bonds | |
| Washing | DMF, MeOH | Remove excess reagents |
Disulfide Bridge Formation
The dithia bridge is introduced through oxidative coupling of cysteine derivatives:
-
Mechanism : Oxidation of thiol (-SH) groups to disulfide (-S-S-) bonds.
Side-Chain Modifications
-
4-Ethoxyphenylmethyl group : Introduced via alkylation of a tyrosine residue using ethyl bromide under basic conditions .
-
Benzyl group : Added through Mitsunobu reaction or SN2 substitution .
Protecting Group Removal
-
Global Deprotection : Trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) to cleave t-Bu and Boc groups .
-
Selective Deprotection : Hydrazine for tert-butyloxycarbonyl (Boc) groups on diamino residues .
Purification
-
Gel Filtration Chromatography : Sephadex columns for size-based separation .
-
Reverse-Phase HPLC : C18 columns with acetonitrile/water gradients .
Stability and Degradation Reactions
The compound resists enzymatic degradation due to:
| Degradation Pathway | Enzymatic Target | Structural Defense |
|---|---|---|
| Proteolysis | Peptide bonds | Non-natural dithia bridge, bulky substituents |
| Oxidation | Thioether groups | Steric hindrance from benzyl/ethoxy groups |
Functional Activity and Receptor Interactions
As a vasopressin receptor antagonist, the compound’s modifications block agonist binding:
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V1a Receptor Antagonism : Mediated by the 4-ethoxyphenylmethyl group .
-
Reduced Agonist Activity : Achieved by replacing Gly⁹ with a carboxamide terminus .
Synthetic Challenges and Solutions
| Challenge | Solution | Source |
|---|---|---|
| Disulfide bond instability | Use of dithia bridge as a mimic | |
| Poor solubility | Acetic acid/MeOH solvent systems | |
| Racemization | Low-temperature coupling steps |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its fusion of a spirocyclic framework with peptide-like chains and aromatic substituents. Below is a comparative analysis with analogous molecules:
Table 1: Structural and Functional Comparison
Functional Group Analysis
- However, this may reduce aqueous solubility relative to polar marine cyclic peptides ().
- Dithia Bridge : The sulfur atoms in the spiro core could confer stability against oxidative degradation, a feature absent in the hexanamide derivatives listed in .
- Guanidino Group: The diaminomethylideneamino side chain may mimic arginine-rich motifs in natural protease inhibitors, enabling competitive binding to enzymatic active sites .
Bioactivity and Mechanism
- Enzyme Inhibition : The spirocyclic core and rigid conformation may allow selective binding to proteases (e.g., HIV-1 protease or thrombin), similar to macrocyclic drugs like cyclosporine .
- Synergistic Effects : Like Populus bud compounds (), the combination of aromatic and peptide motifs in the target molecule could produce synergistic bioactivity, though empirical validation is needed.
Preparation Methods
Synthetic Strategy Overview
The synthesis of this compound generally follows a solid-phase peptide synthesis (SPPS) approach combined with solution-phase steps for complex modifications. The process is divided into key stages:
- Protection of functional groups: Amino and guanidino groups are protected to prevent side reactions.
- Sequential amino acid coupling: Using activated derivatives of amino acids, peptide bonds are formed stepwise.
- Incorporation of non-standard amino acids and side chains: Specific amino acid derivatives bearing the diaminomethylideneamino (guanidino) and other functional groups are introduced.
- Formation of the spirocyclic pentapeptide core: This involves cyclization and introduction of sulfur atoms (dithia bridges) to form the pentazaspiro structure.
- Final deprotection and purification: Removal of protecting groups and purification by chromatographic methods yield the target compound.
This approach ensures high stereochemical fidelity and purity, critical for biological activity.
Detailed Preparation Steps
| Step | Description | Conditions/Notes |
|---|---|---|
| 1. Protection of amino acids | Use of Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) groups to protect α-amino groups; guanidino groups protected by Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) or similar | Protecting groups chosen for orthogonality and stability during synthesis |
| 2. Solid-phase peptide synthesis (SPPS) | Sequential coupling of protected amino acids on resin using HBTU/HATU or similar coupling agents and DIPEA base | Automated peptide synthesizers often used for precision and scale |
| 3. Incorporation of diaminomethylideneamino (guanidino) functionality | Introduction via protected arginine derivatives or post-synthetic guanidinylation | Ensures guanidino group integrity |
| 4. Formation of spirocyclic pentapeptide core with dithia bridges | Cyclization reactions under dilute conditions to favor intramolecular bond formation; sulfur incorporation via cysteine or synthetic thiol-containing amino acids | Requires careful control of reaction conditions to avoid oligomerization |
| 5. Side chain modifications | Attachment of benzyl, ethoxyphenylmethyl, and other side chains through selective coupling or alkylation | Performed after core assembly to avoid side reactions |
| 6. Deprotection and cleavage from resin | Acidic cleavage (e.g., TFA cocktail) to remove protecting groups and release peptide | Followed by immediate purification to prevent degradation |
| 7. Purification | High-performance liquid chromatography (HPLC), often reverse-phase, to isolate pure product | Analytical HPLC and mass spectrometry confirm purity and identity |
Industrial Scale Preparation
For industrial production, the above synthetic route is adapted with:
- Automated peptide synthesizers for reproducibility and scale-up.
- Use of solid supports with optimized loading capacity .
- High-throughput purification techniques , including preparative HPLC and crystallization.
- Implementation of quality control protocols such as NMR, MS, and chiral HPLC to verify stereochemistry and purity.
Research Findings and Optimization
- Yield and purity: Optimization of coupling reagents and protecting groups improves yield and reduces side products.
- Stereochemical control: Use of enantiomerically pure amino acid building blocks ensures the correct 3D structure.
- Reaction monitoring: Real-time monitoring by LC-MS during synthesis helps identify incomplete couplings or side reactions.
- Scalability: Modifications such as microwave-assisted SPPS have been reported to accelerate synthesis and improve yields.
Summary Table of Key Reagents and Conditions
| Component | Role | Typical Reagents/Conditions |
|---|---|---|
| Amino acid protection | Protect α-amino and side chains | Fmoc-Cl, Boc anhydride, Pbf-Cl |
| Coupling agents | Facilitate peptide bond formation | HBTU, HATU, DIC, DIPEA |
| Resin | Solid support for SPPS | Wang resin, Rink amide resin |
| Deprotection | Remove protecting groups | TFA with scavengers (e.g., water, TIS) |
| Purification | Isolate pure peptide | Reverse-phase preparative HPLC |
| Characterization | Confirm structure and purity | LC-MS, NMR, chiral HPLC |
Q & A
Q. How can researchers optimize the synthesis of this compound, given its complex stereochemistry and multiple functional groups?
Methodological Answer:
- Flow Chemistry : Utilize continuous-flow systems to enhance reaction control and minimize side products, particularly for oxidation-sensitive steps (e.g., thiol-protected moieties) .
- High-Throughput Screening : Implement combinatorial approaches to test reaction conditions (solvents, catalysts, temperatures) for stereochemical fidelity .
- Computational Modeling : Employ density functional theory (DFT) to predict steric and electronic barriers in macrocyclization steps .
- Factorial Design : Apply Design of Experiments (DoE) to systematically vary precursors, pH, and reaction times, optimizing yield and purity .
Q. What analytical techniques are critical for characterizing the compound’s purity and structural integrity?
Methodological Answer:
- Chiral HPLC : Resolve stereoisomers using polysaccharide-based columns with mobile phases optimized for polar functional groups (e.g., guanidine and amide motifs) .
- NMR Spectroscopy : Assign stereocenters via HSQC and NOESY experiments, focusing on the spirocyclic and benzyl-protected regions .
- Mass Spectrometry : Confirm molecular weight and fragmentation patterns using high-resolution LC-MS (ESI+ mode) to detect trace impurities .
- X-ray Crystallography : Resolve ambiguous stereochemistry in the macrocyclic core by growing single crystals in DMSO/water mixtures .
Q. How can solubility challenges in aqueous buffers for in vitro assays be addressed?
Methodological Answer:
- Co-Solvent Systems : Prepare stock solutions in DMSO (≤5% v/v) and dilute into assay buffers containing cyclodextrins or surfactants (e.g., Tween-80) to prevent aggregation .
- pH Adjustment : Test solubility across pH 6–8 (mimicking physiological conditions) using citrate-phosphate buffers, leveraging the compound’s ionizable guanidine groups .
- Lyophilization : Pre-treat the compound with cryoprotectants (trehalose or mannitol) for reconstitution in polar solvents without precipitation .
Advanced Research Questions
Q. How can researchers identify the biological targets of this macrocyclic compound given its structural complexity?
Methodological Answer:
- Biotinylated Probes : Synthesize analogs with cleavable biotin tags for pull-down assays, followed by LC-MS/MS to identify binding partners .
- Surface Plasmon Resonance (SPR) : Immobilize the compound on sensor chips to measure real-time binding kinetics with putative targets (e.g., proteases or kinases) .
- Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of target proteins in lysates after compound treatment to infer engagement .
Q. How can stability under varying pH and temperature conditions be systematically analyzed?
Methodological Answer:
- Accelerated Stability Studies : Incubate the compound at 40°C/75% RH for 4 weeks, monitoring degradation via UPLC-UV at 254 nm .
- pH-Rate Profiling : Measure hydrolysis rates in buffered solutions (pH 1–12) to identify labile bonds (e.g., amide or thioether linkages) .
- Oxidative Stress Testing : Expose the compound to or AIBN to assess susceptibility to radical-mediated degradation .
Q. How should contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?
Methodological Answer:
- Dynamic NMR Experiments : Perform variable-temperature NMR to detect conformational exchange in the spirocyclic system .
- DFT Refinement : Recalculate theoretical spectra using solvent-polarizable continuum models (PCM) to align with experimental data .
- Crystallographic Validation : Cross-validate disputed stereocenters with X-ray structures, prioritizing high-resolution (<1.5 Å) datasets .
Data Contradiction Analysis
Q. How to resolve discrepancies between in vitro activity and in vivo efficacy?
Methodological Answer:
- Metabolic Profiling : Use liver microsomes or hepatocyte assays to identify rapid clearance pathways (e.g., CYP3A4-mediated oxidation) .
- Plasma Protein Binding : Measure free fraction via equilibrium dialysis to assess bioavailability limitations .
- Tissue Distribution Studies : Radiolabel the compound and track accumulation in target organs using autoradiography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
